molecular formula C28H28N2O4 B11169106 3,5-dimethyl-6-(3-oxo-3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-(3-oxo-3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11169106
M. Wt: 456.5 g/mol
InChI Key: FXSNRJMUQKRYFE-ZHACJKMWSA-N
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Description

3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and phenylethenyl groups, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

3,5-dimethyl-6-[3-oxo-3-[4-[(E)-2-phenylethenyl]piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C28H28N2O4/c1-19-18-33-25-17-26-24(16-23(19)25)20(2)22(28(32)34-26)8-9-27(31)30-14-12-29(13-15-30)11-10-21-6-4-3-5-7-21/h3-7,10-11,16-18H,8-9,12-15H2,1-2H3/b11-10+

InChI Key

FXSNRJMUQKRYFE-ZHACJKMWSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)/C=C/C5=CC=CC=C5)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C=CC5=CC=CC=C5)C

Origin of Product

United States

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